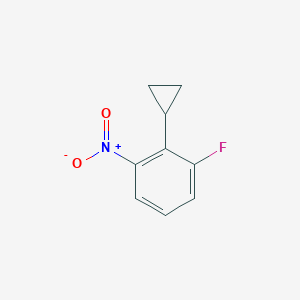

2-Cyclopropyl-1-fluoro-3-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclopropyl-1-fluoro-3-nitrobenzene is a di-substituted benzene derivative . It is used for the synthesis of fluoroaromatic compounds through fluorodenitration and other pharmaceuticals .

Synthesis Analysis

The synthesis of 2-Cyclopropyl-1-fluoro-3-nitrobenzene involves several stages . The reaction is completed by adding distilled water to quench the reaction . The combined organic phases are then concentrated to give 2-nitro-4-fluorobenzene .Molecular Structure Analysis

The molecular weight of 2-Cyclopropyl-1-fluoro-3-nitrobenzene is 181.17 . Its IUPAC name is 2-cyclopropyl-1-fluoro-3-nitrobenzene . The InChI code is 1S/C9H8FNO2/c10-7-2-1-3-8 (11 (12)13)9 (7)6-4-5-6/h1-3,6H,4-5H2 .Chemical Reactions Analysis

The relative mobilities of the nitro group and fluorine atom in 1,3-dinitrobenzene and 1-fluoro-3-nitrobenzene by the action of phenols in the presence of potassium carbonate in dimethylformamide at 95–125°C were studied by the competing reaction method .Physical And Chemical Properties Analysis

2-Cyclopropyl-1-fluoro-3-nitrobenzene is a solid at room temperature . It should be stored at -20°C . It is shipped with ice packs to maintain its physical form .Applications De Recherche Scientifique

Synthesis of Other Molecules

Nitrobenzene derivatives can be used as reactants to synthesize a variety of other molecules, including 3H-azepine compounds .

Metabolic Processes

Electron-affinic nitrobenzene derivatives have been studied for their involvement in metabolic processes, affecting oxygen utilization in cells .

Reduction to Aniline Derivatives

Silver nanoparticles have been used as catalysts for the reduction of nitrobenzene derivatives to non-hazardous and useful aniline derivatives .

Catalytic Conversion

A magnetic catalytic system has been applied for the fast and direct conversion of nitrobenzene derivatives to their aniline forms .

Catalytic Ozonation

Nitrobenzene derivatives have been involved in catalytic ozonation systems for the degradation of nitrobenzene in water .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Currently, 2-Cyclopropyl-1-fluoro-3-nitrobenzene is available for purchase from several suppliers . It is used in laboratory settings for the synthesis of other compounds . As our understanding of its properties and potential applications continues to grow, it may find use in a wider range of scientific and industrial applications.

Relevant Papers The paper “Mechanism of Replacement of the Nitro Group and Fluorine Atom in meta-Substituted Nitrobenzenes by Phenols in the Presence of Potassium Carbonate” provides valuable insights into the chemical reactions involving 2-Cyclopropyl-1-fluoro-3-nitrobenzene .

Propriétés

IUPAC Name |

2-cyclopropyl-1-fluoro-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-7-2-1-3-8(11(12)13)9(7)6-4-5-6/h1-3,6H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXZDIFZSCGZBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC=C2F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-1-fluoro-3-nitrobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2931847.png)

![methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2931850.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2931853.png)

![Ethyl 4-(2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2931859.png)